1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea
Overview
Description
1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group and a triazolyl group linked by a urea moiety, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea typically involves the reaction of 4-chloroaniline with 1,2,4-triazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under mild conditions. The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The triazolyl group can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the compound into its constituent parts.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea can be compared with other compounds that feature similar structural motifs, such as:
1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)thiourea: This compound has a thiourea moiety instead of a urea moiety, which can affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)carbamate:
1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)amide: The amide linkage can influence the compound’s stability and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-7-1-3-8(4-2-7)13-9(16)14-15-5-11-12-6-15/h1-6H,(H2,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJMZHOTFSTIAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN2C=NN=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329845 | |
Record name | 1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351225-32-6 | |
Record name | 1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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